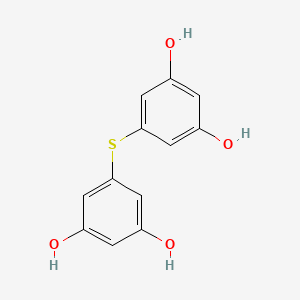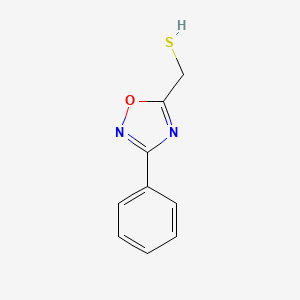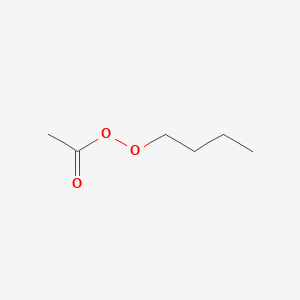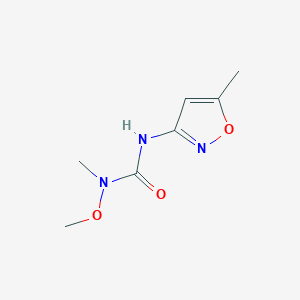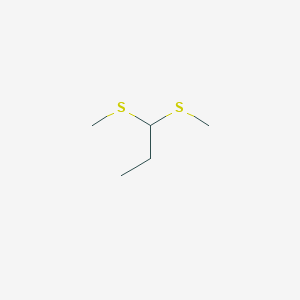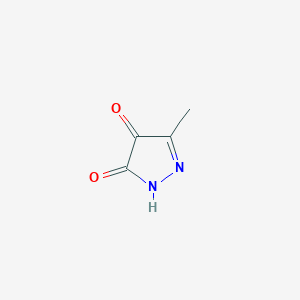
Dichloro(2-methylpropoxy)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(2-methylpropoxy)alumane is an organoaluminum compound with the molecular formula C4H9AlCl2O It is a derivative of aluminum where two chlorine atoms and one 2-methylpropoxy group are bonded to the aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(2-methylpropoxy)alumane can be synthesized through the reaction of aluminum chloride with 2-methylpropyl alcohol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of aluminum chloride. The general reaction is as follows:
AlCl3+C4H9OH→C4H9AlCl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum chloride and 2-methylpropyl alcohol are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.
Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.
Major Products Formed
Substitution Reactions: Products include various organoaluminum compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.
Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.
Aplicaciones Científicas De Investigación
Dichloro(2-methylpropoxy)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(2-methylpropyl)alumane
- Dichloro(2-ethylpropoxy)alumane
- Dichloro(2-methylbutoxy)alumane
Uniqueness
Dichloro(2-methylpropoxy)alumane is unique due to the presence of the 2-methylpropoxy group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Propiedades
Número CAS |
52372-04-0 |
|---|---|
Fórmula molecular |
C4H9AlCl2O |
Peso molecular |
171.00 g/mol |
Nombre IUPAC |
dichloro(2-methylpropoxy)alumane |
InChI |
InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2 |
Clave InChI |
UZVQWTNJZQZICK-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CO[Al](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


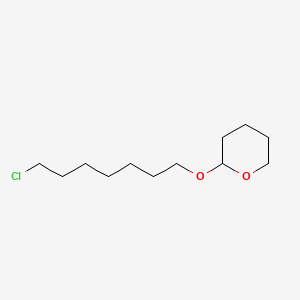


![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
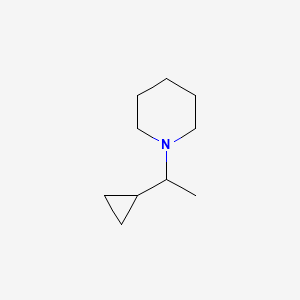
![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
